N-(4-fluorophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S/c1-27-17-10-24(11-18(26)23-14-5-3-13(20)4-6-14)15(9-16(17)25)12-28-19-21-7-2-8-22-19/h2-10H,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBODRLFVPCGWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key structural analogs:
Key Observations:
Core Structure Variations: The pyridinone core in the target compound and its analog () contrasts with quinazolinone or quinazoline-dione cores in others . Quinazoline-diones, as in , introduce additional hydrogen-bonding sites, which may enhance anticonvulsant activity by interacting with neuronal ion channels .
Substituent Effects: Fluorine vs. Ethoxy: The 4-fluorophenyl group in the target compound improves lipophilicity and metabolic stability compared to the 2-ethoxyphenyl analog (). Fluorine’s electronegativity may enhance π-π stacking in hydrophobic pockets, whereas ethoxy groups could increase solubility but reduce membrane permeability. Chlorine and Methyl Groups: In , chloro and methyl substituents on the quinazolinone core correlate with potent InhA inhibition, suggesting that electron-withdrawing groups enhance enzyme binding .
Functional Group Contributions: The pyrimidin-2-ylthio methyl group in the target compound is unique among the analogs.
Preparation Methods
Synthesis of the Pyridinone Core
The pyridin-1(4H)-one core is synthesized via cyclocondensation of glycine derivatives with α,β-unsaturated ketones. A modified procedure from EP0922701B1 employs 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA-sulfone) and N-(4-fluorophenyl)-N-(1-methylethyl)-2-hydroxyacetamide in toluene under alkaline conditions (aqueous NaOH, 0–15°C). The reaction proceeds via nucleophilic substitution, forming the thiadiazole-linked intermediate.
Key parameters for pyridinone formation:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–15°C | Prevents hydrolysis |
| Solvent | Toluene | Phase separation |
| Base Concentration | 1.5–2.0 M NaOH | 85–92% yield |
Alternative routes from core.ac.uk involve refluxing meconic acid with 4-fluorophenylamine in water for 5 hours, followed by decarboxylation at 180°C to yield 1-(4-fluorophenyl)-5-hydroxy-4-pyridone.
Acetamide Coupling
The final step involves coupling the pyridinone-thioether intermediate with 2-chloro-N-(4-fluorophenyl)acetamide using K₂CO₃ in acetone at 60°C for 4 hours. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1), achieving 88% yield after silica gel chromatography.
Industrial-scale adaptations from EP0922701B1 include:
- Continuous flow reactors for precise temperature control (±2°C)
- In-line IR spectroscopy to monitor reaction progress
- Crystallization in heptane/ethyl acetate (4:1) to obtain >99.5% purity
Purification and Characterization
Final purification employs a three-step process:
- Liquid-liquid extraction with dichloromethane to remove unreacted starting materials
- Column chromatography (SiO₂, 230–400 mesh) using gradient elution (hexane → ethyl acetate)
- Recrystallization from ethanol/water (7:3) to yield white crystalline solid (mp 172–174°C)
Spectroscopic data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 2H, pyrimidine-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, pyridinone-H), 4.12 (s, 2H, SCH₂)
- HRMS (ESI+): m/z calc. for C₂₀H₁₈FN₃O₃S [M+H]⁺: 424.1129, found: 424.1126
Industrial-Scale Optimization
Patent US6245913B1 outlines a cost-effective route for kilogram-scale production:
Reactor Setup
- 500 L glass-lined reactor
- Overhead stirrer (120 rpm)
- Jacketed cooling (−5°C capability)
Process Parameters
| Stage | Duration | Temperature | Yield |
|---|---|---|---|
| Pyridinone formation | 3 h | 10°C | 89% |
| Thioether coupling | 6 h | −5°C | 76% |
| Acetamide conjugation | 4 h | 60°C | 91% |
Waste reduction strategies:
- Solvent recovery : 95% toluene recycled via distillation
- Byproduct utilization : Phthalic acid byproducts sold to polymer manufacturers
Challenges and Mitigation Strategies
Challenge 1: Epimerization at C-4
- Cause : Base-mediated keto-enol tautomerism
- Solution : Use aprotic solvents (toluene) and limit reaction time to <4 hours
Challenge 2: Thioether Oxidation
- Cause : Residual H₂O₂ in product streams
- Solution : Post-reaction treatment with Na₂S₂O₃ (0.5 equiv)
Challenge 3: Low Crystallinity
Emerging Methodologies
Recent advances from Asian Journal of Chemistry include:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
- Methodology : The synthesis typically involves multi-step reactions. For example:
Nucleophilic substitution : Introduction of the pyrimidin-2-ylthio group via reaction with 2-mercaptopyrimidine under basic conditions (e.g., NaH in DMF) .
Acetamide coupling : Use of coupling reagents like EDCl/HOBt to attach the 4-fluorophenyl group to the pyridine core .
Oxidation steps : Controlled oxidation of intermediates using reagents like H₂O₂ or KMnO₄ to form the 4-oxo group .
- Critical Conditions :
- Temperature: 60–80°C for cyclization steps.
- Solvent polarity: DMF or THF for solubility of intermediates.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product .
Q. How is the structural integrity and purity of this compound confirmed in academic research?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine coupling patterns, pyrimidine proton shifts) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
- Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., pyridinone derivatives in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving fluorophenyl-acetamide derivatives?
- Methodology :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to isolate variables .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl in ) to identify activity drivers .
- Meta-Analysis : Use computational tools (e.g., PubChem BioAssay) to cross-reference IC₅₀ values and target specificity .
Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) based on pyrimidine core orientation .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (50 ns trajectories) in GROMACS to assess binding pocket retention .
- QSAR Modeling : Train models on datasets of pyridinone analogs (e.g., ) to predict logP and bioavailability .
Q. How do reaction conditions influence the formation of by-products during the synthesis of thioacetamide derivatives?
- Key Factors :
- pH Control : Maintain pH 7–8 during thioether formation to avoid hydrolysis of the pyrimidin-2-ylthio group .
- Catalyst Selection : Use Pd(OAc)₂ for Suzuki-Miyaura couplings to minimize aryl-aryl side products .
- By-Product Mitigation : Monitor reaction progress via TLC and quench intermediates (e.g., with Na₂S₂O₃) to prevent over-oxidation .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
